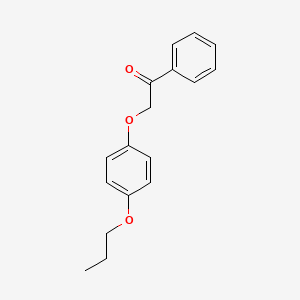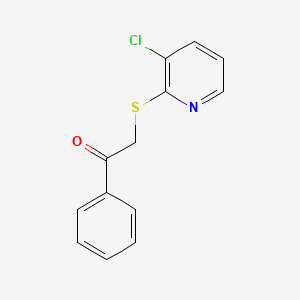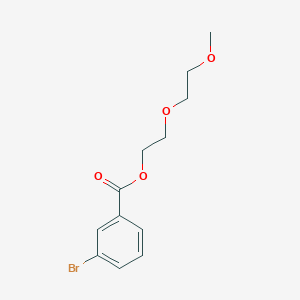
Krypton;xenon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Krypton and xenon are noble gases that belong to Group 18 of the periodic table. These elements are known for their low reactivity due to their complete valence electron shells. under specific conditions, they can form compounds, particularly with highly electronegative elements like fluorine. The combination of krypton and xenon in a compound is a fascinating area of study as it challenges the traditional view of noble gases being inert.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of krypton and xenon compounds typically involves the use of fluorine. For instance, krypton difluoride (KrF₂) and xenon difluoride (XeF₂) are common starting materials. The preparation of mixed krypton-xenon compounds often requires low-temperature techniques to control the reaction between xenon-fluoride compounds and krypton difluoride. These reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of krypton and xenon involves the separation of these gases from the atmosphere. This is typically done using cryogenic distillation, a process that cools air to very low temperatures to liquefy and separate its components. The separated gases are then purified and stored for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Krypton and xenon compounds primarily undergo oxidation and reduction reactions. For example, krypton can form compounds in the +2 oxidation state, while xenon can form compounds in the +2, +4, and +6 oxidation states .
Common Reagents and Conditions: Common reagents for these reactions include fluorine and other halogens. The reactions are often carried out at low temperatures and in the presence of inert gases to prevent unwanted side reactions. For instance, the reaction between xenon difluoride and krypton difluoride can be controlled using low-temperature techniques .
Major Products: The major products of these reactions are typically fluorides of krypton and xenon. For example, KrF₂ and XeF₂ are common products. These compounds can further react to form mixed krypton-xenon compounds, such as Kr(II)Xe(II) and Kr(II)Xe(IV) .
Applications De Recherche Scientifique
Krypton and xenon compounds have a wide range of scientific research applications. In chemistry, they are used to study the reactivity of noble gases and to develop new materials. In biology and medicine, xenon compounds are used as anesthetics and in imaging techniques. In industry, these compounds are used in lighting, lasers, and electronics .
Mécanisme D'action
The mechanism of action of krypton and xenon compounds involves the interaction of these gases with other elements to form stable compounds. For example, in the case of xenon difluoride, the xenon atom forms bonds with two fluorine atoms, resulting in a stable compound. The molecular targets and pathways involved in these reactions depend on the specific compound and the conditions under which the reaction occurs .
Comparaison Avec Des Composés Similaires
Krypton and xenon are unique among the noble gases due to their ability to form stable compounds. Other noble gases, such as helium and neon, are much less reactive and do not form stable compounds under normal conditions. This makes krypton and xenon particularly interesting for scientific research .
List of Similar Compounds:- Helium
- Neon
- Argon
- Radon
These elements are also noble gases but are less reactive compared to krypton and xenon .
Propriétés
Numéro CAS |
12521-42-5 |
|---|---|
Formule moléculaire |
KrXe |
Poids moléculaire |
215.09 g/mol |
Nom IUPAC |
krypton;xenon |
InChI |
InChI=1S/Kr.Xe |
Clé InChI |
PDEXVOWZLSWEJB-UHFFFAOYSA-N |
SMILES canonique |
[Kr].[Xe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


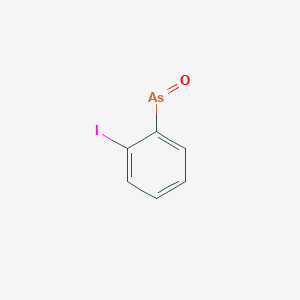
![Methyl 3-[1-(2-methoxy-2-oxoethyl)-3,4-dihydronaphthalen-2-yl]propanoate](/img/structure/B14722683.png)
![1-[4-[(4-Acetyl-2-methoxyphenoxy)methoxy]-3-methoxyphenyl]ethanone](/img/structure/B14722687.png)
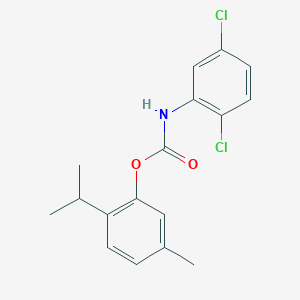
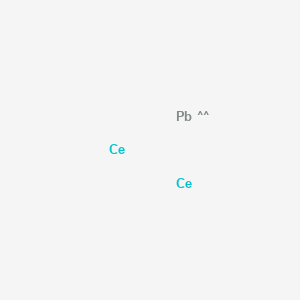

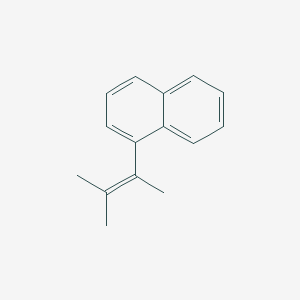
![1-[(3,4-Dimethoxyphenyl)methylideneamino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14722706.png)
![N-[4-[[(Z)-hexylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B14722711.png)
![17-hydroxy-2,7,10,13,17-pentamethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14722713.png)
